molecular formula C8H16O4 B14178043 acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol CAS No. 865693-44-3

acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol

Katalognummer: B14178043
CAS-Nummer: 865693-44-3
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: KNFLCYGJRZOOPE-IBTYICNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a chiral epoxide. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a chiral oxirane ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol typically involves the reaction of acetic acid with a chiral epoxide precursor. One common method is the enantioselective synthesis of the chiral epoxide, followed by its reaction with acetic acid under controlled conditions. The reaction conditions often include the use of catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes to achieve high efficiency and purity. The process might include steps such as steam methane reforming to obtain syngas, followed by methanol synthesis and subsequent carbonylation to produce acetic acid. The chiral epoxide can then be synthesized and reacted with acetic acid to form the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The chiral oxirane ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The acetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Epoxides: Compounds containing an oxirane ring, known for their reactivity and use in synthesis.

    Chiral alcohols: Compounds with a chiral center and hydroxyl group, used in various chemical and biological applications.

Uniqueness

Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol is unique due to its combination of a chiral oxirane ring and an acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

865693-44-3

Molekularformel

C8H16O4

Molekulargewicht

176.21 g/mol

IUPAC-Name

acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-2-3-5-6(4-7)8-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m1./s1

InChI-Schlüssel

KNFLCYGJRZOOPE-IBTYICNHSA-N

Isomerische SMILES

CCC[C@@H]1[C@@H](O1)CO.CC(=O)O

Kanonische SMILES

CCCC1C(O1)CO.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.